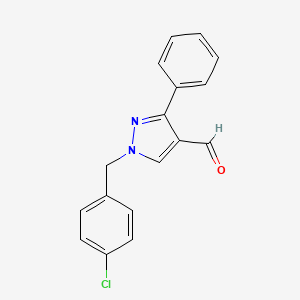

![molecular formula C16H13F2NO3S2 B2828518 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034438-71-4](/img/structure/B2828518.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

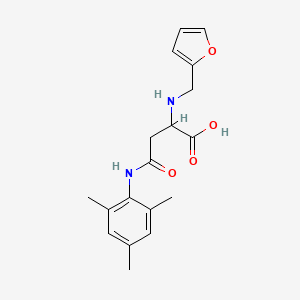

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide” is a compound that contains a benzo[b]thiophene moiety . Benzo[b]thiophene derivatives have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves various reactions. For instance, the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as catalyst yields chalcones . Another example is the reaction of 3-bromothianaphthene with methanesulfonyl chloride in pyridine .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be characterized using various spectroscopic techniques . For instance, 1H NMR, H–H Cosy, 13C NMR, DEPT-135, HR-MS, TGA-DTG, DSC, IR, and UV spectral data can be used .Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives are diverse. For instance, they can undergo Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be analyzed using various techniques. For instance, UV-vis absorption spectroscopy, photoluminescence spectroscopy, cyclic voltammetry, and DFT calculations can be used .Scientific Research Applications

Biochemical Evaluation and Inhibition Studies

Kynurenine 3-Hydroxylase Inhibition : Sulfonamides like N-(4-phenylthiazol-2-yl)benzenesulfonamides, a structurally similar compound, have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds showed significant inhibitory effects both in vitro and in vivo, indicating potential for detailed investigation of the kynurenine pathway in neuronal injury contexts (Röver et al., 1997).

Antitumor Activity : Array-based studies of sulfonamide-focused libraries, including compounds similar to the queried chemical, have led to the identification of cell cycle inhibitors with potential antitumor applications. These studies provide insights into pharmacophore structure and drug-sensitive cellular pathways for antitumor sulfonamides (Owa et al., 2002).

Synthesis and Characterization

Novel Thiourea Derivatives Synthesis : Synthesis of N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, inspired by antituberculosis pro-drugs, highlights the flexibility in modifying sulfonamide structures for specific applications like antimycobacterial activity (Ghorab et al., 2017).

Carbonic Anhydrase Inhibition : Benzene- and tetrafluorobenzenesulfonamides, synthesized using click chemistry, show medium potency inhibition of certain carbonic anhydrase isoforms. This suggests potential applications in targeting specific enzymatic pathways (Pala et al., 2014).

Photodynamic Therapy and Sensing Applications

Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized, and proposed for use as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Fluorescence Signaling : A dinitrobenzenesulfonamide derivative of 2-(2-aminophenyl)benzothiazole has been used as a fluorescence signaling probe for selective and sensitive detection of thiophenols, indicating the role of sulfonamides in developing sensitive detection methods for toxic substances (Choi et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide” is not available, benzo[b]thiophene derivatives have been studied for their potential biological activities. For example, some benzo[b]thiophene derivatives have been designed as serotonin N-acetyltransferase (AANAT) inhibitors .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO3S2/c17-12-5-3-6-13(18)16(12)24(21,22)19-8-14(20)11-9-23-15-7-2-1-4-10(11)15/h1-7,9,14,19-20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMIWCHAKQYBQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=C(C=CC=C3F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2828437.png)

![(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2828448.png)

![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B2828452.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)